4-Bromo-2-iodo-5-methylaniline
Overview
Description
“4-Bromo-2-iodo-5-methylaniline” is a chemical compound with the molecular formula C7H7BrIN . The asymmetric unit of this compound contains two independent molecules, which are linked by weak N-H⋯N hydrogen-bonding interactions between the amino groups .
Synthesis Analysis
The synthesis of “4-Bromo-2-iodo-5-methylaniline” involves several steps . The first step is nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is a meta director, so it must be used first, and the conversion to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-iodo-5-methylaniline” is characterized by the presence of bromine, iodine, and a methyl group attached to an aniline ring . The asymmetric unit of the compound contains two independent molecules, which are linked by weak N-H⋯N hydrogen-bonding interactions between the amino groups .Physical And Chemical Properties Analysis
“4-Bromo-2-iodo-5-methylaniline” is a solid at room temperature . It has a molecular weight of 311.95 and its InChI code is 1S/C7H7BrIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 .Scientific Research Applications
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Synthesis of 4-Bromo-2-methylphenol
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Synthesis of N-(3,5-Dichlorophenyl)naphthaldimine
- Application Summary : 2-Bromo-4-methylaniline is used in the synthesis of N-(3,5-Dichlorophenyl)naphthaldimine .
- Method of Application : The reaction involves the use of 2-hydroxynaphthalene-1-carbaldehyde and 2-bromo-4-methylaniline in ethanol .
- Results or Outcomes : The product of this reaction is N-(3,5-Dichlorophenyl)naphthaldimine .
Safety And Hazards
“4-Bromo-2-iodo-5-methylaniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
properties
IUPAC Name |
4-bromo-2-iodo-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSLUVOCIKOMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-5-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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